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Envonalkib, a novel anaplastic lymphoma kinase (ALK) inhibitor, has shown a significant

improvement in progression-free survival (PFS) for treatment-naive patients with ALK-positive

non-small cell lung cancer (NSCLC) when compared to the first-generation inhibitor, crizotinib.

The pivotal phase III clinical trial (NCT04009317) provides robust evidence of Envonalkib's

efficacy, positioning it as a formidable new option in the therapeutic arsenal against this

molecularly defined subset of lung cancer. This guide offers an objective comparison of

Envonalkib's performance against other ALK inhibitors, supported by data from clinical trials

and network meta-analyses.

Head-to-Head Comparison: Envonalkib vs.
Crizotinib
The multi-center, randomized, open-label, phase III trial (NCT04009317) serves as the primary

source of independent validation for Envonalkib's PFS benefit. The study enrolled 264

treatment-naive patients with advanced ALK-positive NSCLC, randomizing them to receive

either Envonalkib or crizotinib.

Key Efficacy Endpoints
The primary endpoint of the study was progression-free survival as assessed by an

Independent Review Committee (IRC). The results demonstrated a statistically significant and

clinically meaningful improvement in PFS for patients treated with Envonalkib.
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Efficacy
Endpoint

Envonalkib
(n=131)

Crizotinib
(n=133)

Hazard Ratio
(95% CI)

p-value

Median PFS

(IRC-assessed)

24.87 months

(15.64-30.36)

11.60 months

(8.28-13.73)
0.47 (0.34-0.64) <0.0001

Objective

Response Rate

(ORR)

81.68% 70.68% - 0.056

Median Duration

of Response
25.79 months 11.14 months - 0.0003

CNS Objective

Response Rate*
78.95% 23.81% - -

For patients with baseline brain target lesions.

These data clearly indicate that Envonalkib more than doubles the median time to disease

progression compared to crizotinib.[1][2][3][4][5][6] The consistency of these results was noted

across various patient subgroups.[7]

Safety and Tolerability
While Envonalkib demonstrated a superior efficacy profile, it was associated with a higher

incidence of Grade 3 or higher treatment-related adverse events (TRAEs) compared to

crizotinib (55.73% vs. 42.86%).[1][2][3][4][5][8] However, the rate of permanent treatment

discontinuation due to TRAEs was low at 6.11% for Envonalkib, and no treatment-related

deaths were reported, suggesting a manageable safety profile for long-term administration.[7]

Broader Context: Envonalkib in the Landscape of
ALK Inhibitors
To provide a comprehensive perspective, it is essential to compare Envonalkib's performance

with other second and third-generation ALK inhibitors. While direct head-to-head trials with all

comparators are not available, network meta-analyses of clinical trial data offer indirect

comparisons of their efficacy.
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ALK Inhibitor Generation Median PFS (vs. Crizotinib)

Envonalkib Second 24.87 months

Alectinib Second ~34.8 months

Brigatinib Second

Not directly compared in a

head-to-head trial with

Crizotinib in first line, but

network meta-analyses

suggest superiority.

Lorlatinib Third

Not directly compared in a

head-to-head trial with

Crizotinib in first line, but

network meta-analyses

suggest superiority.

Network meta-analyses consistently demonstrate that second and third-generation ALK

inhibitors, such as alectinib and brigatinib, significantly improve progression-free survival

relative to crizotinib.[8][9][10] Alectinib, for instance, has shown a median PFS of approximately

34.8 months in its pivotal trial against crizotinib. While Envonalkib's median PFS of 24.87

months is a substantial improvement over crizotinib, these indirect comparisons are important

for clinical decision-making.

Experimental Protocols
Phase III Trial of Envonalkib vs. Crizotinib
(NCT04009317) Methodology

Study Design: A randomized, multicenter, open-label, phase III trial.

Participants: 264 patients with treatment-naive, advanced, ALK-positive non-small cell lung

cancer.

Randomization: Patients were randomized in a 1:1 ratio to receive either Envonalkib or

crizotinib.
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Intervention:

Envonalkib arm: Envonalkib administered orally.

Crizotinib arm: Crizotinib administered orally.

Primary Endpoint: Progression-free survival (PFS) as assessed by an Independent Review

Committee (IRC).

Secondary Endpoints: Objective response rate (ORR), duration of response, overall survival

(OS), and safety.

Data Cutoff for Primary Analysis: August 31, 2022.

Visualizing the Science
To better understand the biological context and experimental design, the following diagrams

are provided.
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Caption: ALK Signaling Pathway and Envonalkib's Mechanism of Action.
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Caption: Workflow of the NCT04009317 Clinical Trial.

Conclusion
The independent validation from the NCT04009317 phase III trial confirms that Envonalkib
offers a statistically significant and clinically meaningful improvement in progression-free

survival for treatment-naive patients with ALK-positive NSCLC compared to crizotinib.[1][2][3][4]

[5][6] Its efficacy, particularly in delaying disease progression and its activity in the central

nervous system, establishes it as a potent new therapeutic option. While indirect comparisons

with other second and third-generation ALK inhibitors are important for clinical context,

Envonalkib's robust performance in its pivotal trial marks a significant advancement in the

personalized treatment of ALK-positive lung cancer. Further real-world evidence will be

valuable in substantiating its long-term effectiveness and safety in a broader patient population.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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